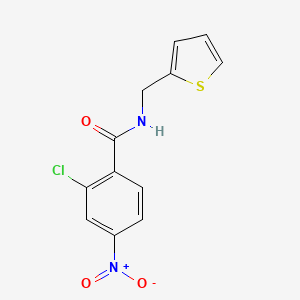![molecular formula C10H12ClNO5S B5788847 N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5788847.png)
N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine, commonly known as Nimesulide, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain, inflammation, and fever. It was first synthesized in the early 1980s and has since gained popularity due to its efficacy and safety profile. Nimesulide is a selective COX-2 inhibitor, which means it selectively inhibits the cyclooxygenase-2 enzyme, responsible for the production of prostaglandins that cause inflammation and pain.
作用机制
Nimesulide selectively inhibits the cyclooxygenase-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting this enzyme, Nimesulide reduces the production of prostaglandins, resulting in reduced inflammation and pain.
Biochemical and Physiological Effects:
Nimesulide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which play a crucial role in the inflammatory response. Nimesulide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
实验室实验的优点和局限性
Nimesulide has several advantages for laboratory experiments. It is readily available and relatively inexpensive, making it a popular choice for researchers. It also has a well-established safety profile, which makes it a low-risk drug for use in laboratory experiments. However, like all drugs, Nimesulide has limitations. It has a short half-life, which means it may not be effective for long-term treatments. Additionally, it may have off-target effects that could interfere with the interpretation of experimental results.
未来方向
There are several future directions for the use of Nimesulide in scientific research. One potential application is in the treatment of Alzheimer's disease. Several studies have shown that Nimesulide has neuroprotective properties and may be effective in slowing the progression of Alzheimer's disease. Another potential application is in the treatment of cancer. Nimesulide has been shown to have anti-tumor properties and may be effective in the treatment of various types of cancer. Finally, Nimesulide may be useful in the development of new drugs that target the COX-2 enzyme. By understanding the mechanism of action of Nimesulide, researchers may be able to develop more selective COX-2 inhibitors that have fewer off-target effects.
合成方法
The synthesis of Nimesulide involves a multi-step process that includes the reaction of 4-chloro-3-nitroanisole with methylamine to form 3-amino-4-chloroanisole. The resulting compound is then reacted with chlorosulfonic acid to form N-(3-chloro-4-methoxyphenyl)sulfonamide. The final step involves the reaction of N-(3-chloro-4-methoxyphenyl)sulfonamide with glycine methyl ester to form N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine.
科学研究应用
Nimesulide has been extensively studied for its potential therapeutic applications in various diseases, including arthritis, cancer, and Alzheimer's disease. Several studies have shown that Nimesulide has anti-inflammatory, analgesic, and anti-tumor properties, making it a promising drug candidate for the treatment of these conditions.
属性
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO5S/c1-12(6-10(13)14)18(15,16)7-3-4-9(17-2)8(11)5-7/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAQGEXKTVDYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5788776.png)

![5-{[(4-methoxyphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5788785.png)


![N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5788798.png)
![5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5788806.png)
![N-[2-(3-methylbutoxy)benzoyl]-beta-alanine](/img/structure/B5788810.png)
![methyl 4-({3-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B5788820.png)

![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol](/img/structure/B5788843.png)

![4-methyl-3-[(4-methylbenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5788860.png)
